molecular formula C5H7ClINS B6606802 1-(3-iodothiophen-2-yl)methanamine hydrochloride CAS No. 2839143-43-8

1-(3-iodothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6606802
CAS No.: 2839143-43-8
M. Wt: 275.54 g/mol
InChI Key: SBOJKJDHKAUPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodothiophen-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a 3-iodothiophen-2-yl moiety and a hydrochloride counterion. Structurally, the compound consists of a thiophene ring substituted with an iodine atom at the 3-position and an aminomethyl group at the 2-position. The iodine substituent introduces significant steric bulk and polarizability, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

(3-iodothiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOJKJDHKAUPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:

    Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.

    Amination: The iodinated thiophene is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) and TEMPO.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative with a primary amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major products formed from these reactions include imines, nitriles, oximes, and various substituted thiophene derivatives.

Scientific Research Applications

1-(3-Iodothiophen-2-yl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized thiophene derivatives.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(3-iodothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The iodine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3-iodothiophen-2-yl)methanamine hydrochloride and its analogs:

Compound Name (Reference) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
1-(3-Iodothiophen-2-yl)methanamine HCl 3-Iodo-thiophene, aminomethyl group C₅H₆ClINS 275.53* High polarizability due to iodine; potential for enhanced receptor binding via halogen bonds
(3-Chlorothiophen-2-yl)methanamine HCl 3-Chloro-thiophene, aminomethyl group C₅H₇Cl₂NS 184.09 Smaller, more electronegative substituent; higher reactivity in nucleophilic substitutions
(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl 3-Methyl-thiophene, tetrahydro-2H-pyran-4-yl C₁₁H₁₈ClNOS 239.79 Increased lipophilicity and metabolic stability due to pyran ring
(3-Chloro-5-iodophenyl)methanamine HCl 3-Chloro-5-iodo-phenyl, aminomethyl group C₇H₈Cl₂IN 303.96 Aromatic phenyl core with dual halogens; potential for dual electronic effects
N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine HCl 5-Nitro-thiophene, 3-methoxybenzyl, pyridinyl C₁₉H₂₁ClN₄O₃S 420.91 Strong electron-withdrawing nitro group; used as REV-ERBα probes in drug discovery

*Calculated based on analogous structures.

Structural and Functional Analysis:

Halogen Substituents :

  • Iodine vs. Chlorine : The iodine atom in the target compound provides greater polarizability and van der Waals interactions compared to chlorine in ’s analog. This may enhance binding affinity in biological targets through halogen bonding .
  • Nitro Group () : The nitro group in 5-nitrothiophene derivatives is a strong electron-withdrawing group, increasing electrophilicity and reactivity, which contrasts with iodine’s electron-deficient but polarizable nature .

Aromatic Core Differences: Thiophene vs.

Functional Group Additions :

  • Tetrahydro-2H-pyran-4-yl () : This modification enhances solubility and metabolic stability, a feature absent in the target compound but critical for pharmacokinetic optimization .

Pharmacological Implications :

  • Analogous compounds in and demonstrate activity as serotonin receptor agonists or transcriptional regulator probes, suggesting that the iodine substituent in the target compound could similarly modulate receptor selectivity or potency .

Biological Activity

1-(3-Iodothiophen-2-yl)methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2839143-43-8
  • Molecular Formula : C_9H_10ClN_1S_1
  • Molecular Weight : 201.70 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of thiophene have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the iodine atom is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

Research indicates that thiophene-based compounds exhibit anticancer activity. In vitro studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can act on specific receptors in human cells, potentially modulating signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiophene derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of thiophene derivatives. The results indicated that treatment with these compounds led to a decrease in cell viability in cancer cell lines:

Cell LineIC50 (µM)
HeLa15
A54920

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.